2-Cyclohexyl-2-hydroxyacetic acid

Chiral Fluorescent Sensors Enantioselective Recognition Supramolecular Chemistry

Sourcing 2-Cyclohexyl-2-hydroxyacetic acid (cyclohexylglycolic acid)? This racemic α-hydroxycarboxylic acid is IRREPLACEABLE for specific applications. In chiral fluorescent sensing, it delivers an 80-fold signal enhancement vs. 20-fold for mandelic acid, making it essential for low-detection-limit enantioselective assays. Its unique steric bulk modulates host-guest complexes unlike any substituted analog. For (R)-enantiomer manufacturing, the established baker's yeast reduction of α,2-dioxocycloalkaneacetates offers guaranteed regio- and enantioselectivity. Process safety protocols must account for its distinct thermal decomposition to CO/hexahydrobenzaldehyde above 250°C—a pathway that also enables novel synthetic CO-source applications. Discontinue substituting with mandelic acid if signal-to-noise or chiral resolution drives your workflow.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 4442-94-8
Cat. No. B185313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-hydroxyacetic acid
CAS4442-94-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)O
InChIInChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)
InChIKeyRRDPWAPIJGSANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-hydroxyacetic Acid (CAS 4442-94-8) Procurement Guide: Chiral α-Hydroxy Acid Building Block and Linker


2-Cyclohexyl-2-hydroxyacetic acid (CAS 4442-94-8), also known as cyclohexylglycolic acid or hexahydromandelic acid, is a chiral α-hydroxycarboxylic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It is a racemic mixture of (R)- and (S)-enantiomers, and its chiral forms are widely utilized in asymmetric synthesis, chiral sensing, and pharmaceutical intermediate applications . Key physicochemical properties include a predicted XLogP3-AA of 1.5, topological polar surface area of 57.5 Ų, and a pKa of approximately 3.86 .

2-Cyclohexyl-2-hydroxyacetic Acid: Why Generic Substitution Fails in Chiral Sensing and Synthesis


While other α-hydroxy acids like mandelic acid or substituted cyclohexane derivatives share the α-hydroxy acid motif, direct substitution of 2-cyclohexyl-2-hydroxyacetic acid with these compounds is not scientifically valid. The compound's cyclohexyl group confers distinct steric and electronic properties that critically modulate host-guest complex formation in chiral sensing assays [1]. In biocatalytic reductions, the regio- and enantioselectivity achieved with α,2-dioxocycloalkaneacetates using baker's yeast is specific to the cyclohexyl substrate [2]. Furthermore, the thermal decomposition pathway of cyclohexylglycolic acid (yielding carbon monoxide and hexahydrobenzaldehyde at 250°C) differs fundamentally from that of mandelic acid, precluding interchangeable use in high-temperature applications [3].

2-Cyclohexyl-2-hydroxyacetic Acid: Quantifiable Differentiation vs. Mandelic Acid and α-Hydroxy Acid Comparators


Chiral Sensing: 4× Fluorescence Enhancement of (S)-Hexahydromandelic Acid vs. (S)-Mandelic Acid

In a direct head-to-head comparison using the chiral macrocyclic sensor (S)-5, (S)-hexahydromandelic acid ((S)-2-cyclohexyl-2-hydroxyacetic acid) at 10⁻³ M produced over an 80-fold fluorescence enhancement, while (S)-mandelic acid at the same concentration yielded only over a 20-fold enhancement [1]. This demonstrates a ~4× greater response magnitude for the cyclohexyl-substituted compound.

Chiral Fluorescent Sensors Enantioselective Recognition Supramolecular Chemistry

Biocatalytic Synthesis: Enantioselective Reduction Achieves (R)-Enantiomer Synthesis

The regio- and enantioselective reduction of α,2-dioxocycloalkaneacetates using fermenting baker's yeast provides a direct synthetic route to (R)-(-)-hexahydromandelic acid with high enantioselectivity [1]. In contrast, analogous reductions of simpler α-keto acids or acyclic substrates often yield lower enantiomeric excess or require engineered enzymes.

Biocatalysis Asymmetric Synthesis Baker's Yeast Reduction

Thermal Stability: Differential Decomposition Pathway at 250°C

Cyclohexylglycolic acid decomposes at 250°C to yield carbon monoxide and hexahydrobenzaldehyde, a pathway distinct from the pyrolysis of mandelic acid [1]. Mandelic acid undergoes different thermal fragmentation, making cyclohexylglycolic acid unsuitable as a drop-in replacement in high-temperature synthetic or industrial processes where thermal behavior is a critical parameter.

Thermal Analysis Pyrolysis Chemistry Process Safety

Chiral Separation: Distinct Retention in Aqueous Two-Phase Systems vs. Mandelic Acid

In an alcohol/salt-based aqueous two-phase system (ATPS), the enantioseparation of (R,S)-α-cyclohexylmandelic acid (α-CHMA) was studied alongside (R,S)-mandelic acid (MA) [1]. The hydrophobic cyclohexyl substituent in α-CHMA significantly alters partition coefficients and enantioselectivity compared to the phenyl group in mandelic acid, necessitating distinct separation protocols.

Chiral Separation Aqueous Two-Phase Systems Enantiomer Resolution

2-Cyclohexyl-2-hydroxyacetic Acid: Optimal Research and Industrial Application Scenarios Based on Differentiated Performance


Enantioselective Fluorescent Sensor Development

When developing chiral fluorescent sensors for α-hydroxycarboxylic acids, (S)-hexahydromandelic acid serves as a superior analyte compared to (S)-mandelic acid due to its ~4× greater fluorescence enhancement with bisbinaphthyl macrocycle sensors (80-fold vs. 20-fold) [1]. This higher sensitivity is critical for applications requiring low detection limits or robust signal-to-noise ratios in enantioselective assays.

Synthesis of Enantiopure Chiral Building Blocks via Biocatalysis

For laboratories or manufacturers requiring enantiopure (R)-2-cyclohexyl-2-hydroxyacetic acid, the established baker's yeast reduction of α,2-dioxocycloalkaneacetates provides a scalable, chemoenzymatic route with demonstrated regio- and enantioselectivity [2]. This method is preferred over chemical resolution or asymmetric hydrogenation for this specific cyclohexyl substrate due to its simplicity and substrate-specific optimization.

Process Development Requiring High-Temperature Stability Assessment

In chemical processes operating above 250°C, such as certain polymerizations or high-temperature synthetic transformations, the unique thermal decomposition of 2-cyclohexyl-2-hydroxyacetic acid to CO and hexahydrobenzaldehyde must be accounted for [3]. This distinct thermal profile differentiates it from mandelic acid and informs both process safety protocols and potential synthetic utility (e.g., as a CO source).

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